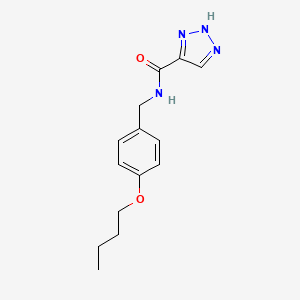
N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
Description
N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a butoxybenzyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-3-8-20-12-6-4-11(5-7-12)9-15-14(19)13-10-16-18-17-13/h4-7,10H,2-3,8-9H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWVHNQNZUDLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-butoxybenzyl bromide: This intermediate is synthesized by reacting 4-butoxybenzyl alcohol with hydrogen bromide in the presence of a solvent such as toluene.
Formation of 1H-1,2,3-triazole-5-carboxamide: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Coupling of 4-butoxybenzyl bromide with 1H-1,2,3-triazole-5-carboxamide: The final step involves the nucleophilic substitution of the bromide group in 4-butoxybenzyl bromide with the triazole carboxamide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The triazole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include nitro, nitroso, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The butoxybenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxamide functional group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparison with Similar Compounds
N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-butoxybenzyl)-1H-indazol-5-amine: This compound has a similar structure but contains an indazole ring instead of a triazole ring.
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide: This compound contains a benzenesulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


